molecular formula C13H16N2O4 B2955955 3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione CAS No. 2490430-37-8

3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione

Cat. No.: B2955955
CAS No.: 2490430-37-8
M. Wt: 264.281
InChI Key: IFYQFWREGGSCCG-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.3 g/mol . This compound is known for its unique structure, which includes a diazinane ring and a dimethoxyphenyl group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione typically involves the reaction of 2,4-dimethoxybenzyl chloride with a diazinane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as recrystallization and distillation, are used to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of monoamine oxidase, thereby affecting neurotransmitter levels in the brain . Additionally, its interaction with cellular membranes and proteins can modulate various signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione is unique due to its diazinane ring structure, which imparts specific chemical reactivity and biological activity.

Properties

IUPAC Name

3-[(2,4-dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-10-4-3-9(11(7-10)19-2)8-15-12(16)5-6-14-13(15)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYQFWREGGSCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2C(=O)CCNC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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